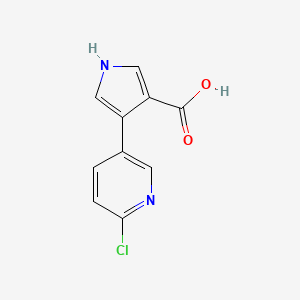
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid
概要
説明
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid is a heterocyclic organic compound that features a pyrrole ring substituted with a carboxylic acid group and a pyridine ring substituted with a chlorine atom
作用機序
Target of Action
Compounds with similar structures, such as thiacloprid, a neonicotinoid, are known to interact with the nicotinic acetylcholine receptors .
Mode of Action
Similar compounds like thiacloprid disrupt the insect’s nervous system by stimulating nicotinic acetylcholine receptors .
Biochemical Pathways
It can be inferred from similar compounds that the stimulation of nicotinic acetylcholine receptors could lead to an overstimulation of the nervous system, causing paralysis and death in insects .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may cause overstimulation of the nervous system, leading to paralysis and death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a boronic acid derivative of the pyridine with a halogenated pyrrole.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
化学反応の分析
Types of Reactions
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of esters or amides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding.
類似化合物との比較
Similar Compounds
6-chloropyridin-3-ylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
4-(6-fluoropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid: Similar structure with a fluorine atom instead of chlorine.
3-pyridinylboronic acid: Contains a boronic acid group and lacks the pyrrole ring.
Uniqueness
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid is unique due to the presence of both a pyrrole ring and a chlorinated pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-2-1-6(3-13-9)7-4-12-5-8(7)10(14)15/h1-5,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPHZAKBICZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















